molecular formula C22H15ClN2O3 B2860317 Pyridin-2-ylmethyl 2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate CAS No. 1226448-75-4

Pyridin-2-ylmethyl 2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No. B2860317
CAS RN: 1226448-75-4
M. Wt: 390.82
InChI Key: UHRPBQADALFBSW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a pyridine ring (a basic aromatic ring with one nitrogen atom) and a dihydroisoquinoline structure . These structures are often found in biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds often involve condensation reactions or functionalization of preformed rings .


Molecular Structure Analysis

The molecular structure of similar compounds often involves optimization of the ground-state molecular geometry, and the excitation energy can be calculated using various methods .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve oxidation of Csp3-H for the synthesis of aromatic ketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often involve analysis of the HOMO-LUMO gap and electrostatic potential maps .

Scientific Research Applications

C-H Functionalization and Redox-Annulations

Research has shown that cyclic amines, including pyrrolidine and 1,2,3,4-tetrahydroisoquinoline, can undergo redox-annulations with α,β-unsaturated aldehydes and ketones. This process involves the generation of a conjugated azomethine ylide followed by 6π-electrocylization, leading to the formation of ring-fused pyrrolines. These intermediates can be further oxidized or reduced to form pyrroles or pyrrolidines, respectively, indicating the versatility of these compounds in synthetic organic chemistry (Kang et al., 2015).

Structural Characterization and Crystal Engineering

The crystal structure and molecular conformation of related compounds have been studied, revealing insights into their potential applications in materials science and molecular engineering. For instance, the inclination of the phenyl ring to the pyridine ring and the formation of inversion dimers in the crystal structure can inform the design of new molecular assemblies and functional materials (Mague et al., 2017).

Synthesis Improvements and Methodologies

Improvements in the synthesis of related compounds, such as 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, have been achieved by optimizing reaction conditions and purification methods. These advancements facilitate the production of these compounds for further research and application development (Ta, 2013).

Development of Novel Derivatives

The synthesis of new derivatives incorporating the tetrahydroisoquinoline structure has been explored, leading to compounds with potential pharmacological interest. These studies expand the chemical space of related compounds and open new avenues for the development of therapeutic agents (Kandinska et al., 2006).

Insecticidal Applications

Pyridine derivatives have been investigated for their insecticidal properties, demonstrating the potential of these compounds in agricultural applications. The structure-activity relationship studies of these derivatives can lead to the development of new, effective insecticides (Bakhite et al., 2014).

Mechanism of Action

The mechanism of action for similar compounds often involves interactions with various biological targets .

Future Directions

Future research could involve further development and optimization of similar compounds for various applications, such as antimicrobial, antitubercular, and anti-HIV properties .

properties

IUPAC Name

pyridin-2-ylmethyl 2-(3-chlorophenyl)-1-oxoisoquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O3/c23-15-6-5-8-17(12-15)25-13-20(18-9-1-2-10-19(18)21(25)26)22(27)28-14-16-7-3-4-11-24-16/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRPBQADALFBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC(=CC=C3)Cl)C(=O)OCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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